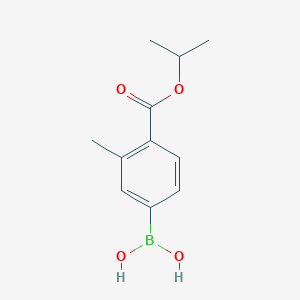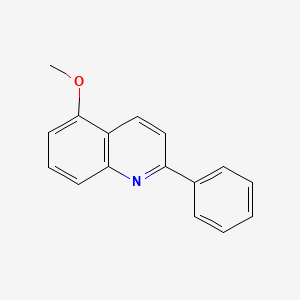
Pyridine, 2-ethyl-4-methyl-
Vue d'ensemble
Description
“Pyridine, 2-ethyl-4-methyl-” is a chemical compound with the formula C8H11N . It is structurally similar to benzene, with one of the CH groups replaced by nitrogen .
Synthesis Analysis
The synthesis of pyridine compounds can be achieved through various methods. For instance, a series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . Another method involves the α-methylation of substituted pyridines . Additionally, a new reaction route for the synthesis of 2-methyl-5-ethylpyridine has been reported .Molecular Structure Analysis
The molecular structure of “Pyridine, 2-ethyl-4-methyl-” consists of a pyridine ring with ethyl and methyl substituents at the 2nd and 4th positions, respectively . The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis
Pyridine compounds are known to react with various substances. For example, acid anhydrides react with pyridine to form carboxylic acids, esters, and amides . The reactions involve nucleophilic attack, deprotonation, leaving group removal, and protonation .Physical And Chemical Properties Analysis
The molecular weight of “Pyridine, 2-ethyl-4-methyl-” is 121.1796 . More detailed physical and chemical properties would require specific experimental measurements or computations.Applications De Recherche Scientifique
Catalytic Methylation of Pyridines
Pyridines are pivotal in organic chemistry, particularly in drug discovery. A novel catalytic method has been developed for direct methylation of the aromatic ring of pyridines, using methanol and formaldehyde as key reagents. This method leverages the interface between aromatic and non-aromatic compounds, allowing for mono or double methylation at specific positions on C-4 functionalized pyridines (Grozavu et al., 2020).
Synthesis and Evaluation of Dihydropyridine Derivatives
Dihydropyridine (DHP) derivatives, including those incorporating pyridine structures, have been synthesized and evaluated for biological activities. These compounds show potential as antioxidants and calcium channel blockers, which could have implications in drug discovery (Saddala & Pradeepkiran, 2019).
Preparation of Cu and CuO Nanoparticles
A novel hydrazone incorporating a pyridine structure has been used as a precursor for producing nano-sized copper and copper oxide. These nanoparticles, synthesized through thermal decomposition of the copper complex, have high purity and crystallinity, indicating potential applications in various industrial processes (Selvam et al., 2019).
Development of Anticancer Agents
Research has been conducted on novel pyridine-thiazole hybrid molecules, showing high antiproliferative activity against various cancer cell lines. These compounds demonstrate selectivity for cancer cells, suggesting their potential as effective anticancer agents (Ivasechko et al., 2022).
Corrosion Inhibition Properties
Pyridinium-derived ionic liquids have been investigated for their role in inhibiting mild steel corrosion. These compounds showed high inhibition efficiency, indicating their potential application in protecting metals against corrosion (El-hajjaji et al., 2020).
Synthesis of Organic Crystals for Pharmaceutical Use
An innovative process for synthesizing organic crystals, such as 4-nitro 2-diethylamino 5-methyl pyridine, has been developed. This process is more ecologically and economically friendly, indicating its potential for pharmaceutical synthesis (Wang, 2021).
Mécanisme D'action
Orientations Futures
The future directions in the study of pyridine compounds include exploring their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . Furthermore, the development of new synthetic methods and the discovery of new reactions involving pyridine compounds are areas of ongoing research .
Propriétés
IUPAC Name |
2-ethyl-4-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-3-8-6-7(2)4-5-9-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGFGSWFQKXOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275091 | |
| Record name | Pyridine, 2-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 2-ethyl-4-methyl- | |
CAS RN |
2150-18-7 | |
| Record name | 2-Ethyl-4-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ETHYL-4-METHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSD36YYW2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(pyridin-4-ylmethyl)-7H-pyrido[2,3-d]pyridazin-8-one](/img/structure/B3349257.png)




![4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide](/img/structure/B3349288.png)
![Tert-butyl 2-methyl-2-[5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl]propanoate](/img/structure/B3349296.png)



![Benzo[g]phthalazine-1,4-dione, 2,3-dihydro-](/img/structure/B3349315.png)


